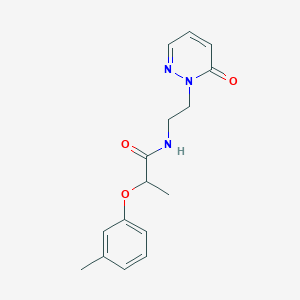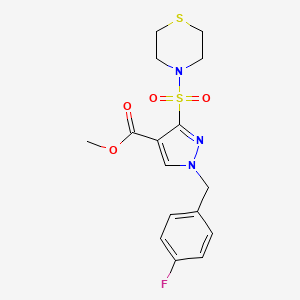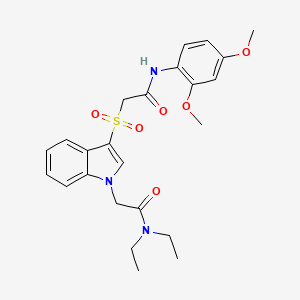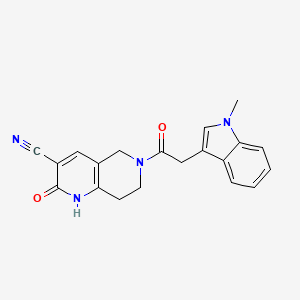
6-(2-(1-methyl-1H-indol-3-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of naphthyridine, which is a class of compounds known for their biological activity and potential therapeutic applications. The specific structure of this compound suggests it may have interactions with biological targets such as enzymes or receptors.
Synthesis Analysis
The synthesis of related naphthyridine derivatives has been explored in the literature. For instance, a series of 6-substituted-4-anilino-[1,7]-naphthyridine-3-carbonitriles were synthesized as inhibitors of Tpl2 kinase, which is relevant for treating inflammatory diseases such as rheumatoid arthritis . Although the exact synthesis of the compound is not detailed, the methods described in could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is crucial for their biological activity. The indole moiety present in the compound suggests that it could be involved in pi-pi interactions or hydrogen bonding, which are important for binding to biological targets. The synthesis and structure-activity relationships of naphthyridine derivatives have been studied to optimize their interactions with Tpl2 kinase .
Chemical Reactions Analysis
The reactivity of naphthyridine derivatives under photoinduced conditions has been investigated. For example, the UV-induced oxidation of a related compound, 2-(1'H-indol-2'-yl)-[1,5]naphthyridine, in acetonitrile solution leads to the formation of various photoproducts . This suggests that the compound may also undergo photoinduced reactions, which could be relevant for its stability or for designing light-activated therapies.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. A novel synthesis of 1,6-naphthyridin-2(1H)-ones and their derivatives has been described, which provides insights into the properties of these compounds . The procedures outlined in involve reactions such as cyclization and the Curtius rearrangement, which could be relevant for understanding the behavior of the compound under different chemical conditions.
科学的研究の応用
Synthesis and Derivative Formation
A novel synthesis route for 1,6-naphthyridin-2(1H)-ones and their derivatives has been developed, highlighting the versatility of naphthyridine compounds in chemical synthesis. Singh and Lesher (1990) demonstrated a procedure leading to various derivatives, including the transformation of specific intermediates into naphthyridine derivatives through reactions such as cyclization and thermal decarboxylation (Singh & Lesher, 1990).
Novel Hexahydropyrimido[4,5-b]-1,8-naphthyridine Derivatives
Naidu et al. (2015) developed an efficient protocol for synthesizing novel hexahydropyrimido[4,5-b]-1,8-naphthyridine derivatives via a one-pot three-component reaction. This synthesis approach showcases the compound's potential as a precursor for diverse chemical entities, opening avenues for further exploration in medicinal chemistry and drug design (Naidu et al., 2015).
Formation of Heterotetracyclic Compounds
Ojea et al. (1993) explored the reactivity of certain pyridine derivatives to form new heterotetracyclic compounds, demonstrating the chemical versatility of naphthyridine-based structures. This work emphasizes the potential of these compounds in creating complex molecular architectures, which could be useful in the development of new materials or biologically active molecules (Ojea et al., 1993).
Serotonin Receptor Antagonism
Research by Mahesh et al. (2004) focused on synthesizing derivatives of 1,8-naphthyridine-3-carbonitrile for evaluating their potential as serotonin 5-HT3 receptor antagonists. This study not only illustrates the therapeutic application possibilities of these derivatives but also contributes to the understanding of serotonin receptor modulation, which is crucial for developing treatments for conditions such as nausea and irritable bowel syndrome (Mahesh et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[2-(1-methylindol-3-yl)acetyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-23-11-14(16-4-2-3-5-18(16)23)9-19(25)24-7-6-17-15(12-24)8-13(10-21)20(26)22-17/h2-5,8,11H,6-7,9,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNXQAKIRUJWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(1-methyl-1H-indol-3-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

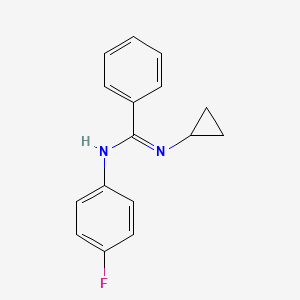
![N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2523589.png)
![3-chloro-N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2523592.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-methoxyphenyl)acetate](/img/structure/B2523593.png)
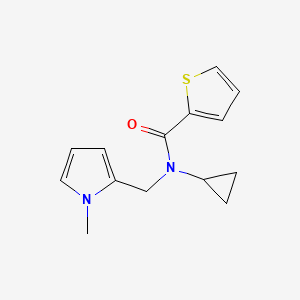

![N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2523596.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2523597.png)

![2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine](/img/structure/B2523602.png)
![N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2523604.png)
